

Technical Guide: Solubility Profiling and Solvent Selection for 3-Phenylcyclobutanol

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Compound of Interest

Compound Name: 3-phenylcyclobutanol

CAS No.: 150639-15-9

Cat. No.: B3034262

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Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **3-phenylcyclobutanol**, a critical scaffold in medicinal chemistry often utilized as a bioisostere for linear alkyl chains or phenyl rings. This document moves beyond basic physical properties to offer a mechanistic understanding of solvent interactions, addressing the stereochemical implications of cis and trans isomers. It is designed for process chemists and formulation scientists requiring precise data for synthesis optimization, purification, and pre-formulation screening.

Physicochemical Profile & Structural Analysis[1][2] [3][4][5][6]

Before addressing solvent compatibility, one must understand the structural determinants governing the lattice energy and solvation enthalpy of **3-phenylcyclobutanol**.

Molecular Architecture

The molecule consists of a cyclobutane core substituted at the 1- and 3-positions.[1] This 1,3-substitution pattern introduces cis/trans isomerism, which significantly impacts solubility and melting point due to differences in crystal packing efficiency.

- Chemical Name: 3-phenylcyclobutan-1-ol[1]
- CAS Number: 150639-16-0 (trans-isomer specific)
- Molecular Weight: 148.20 g/mol [2]
- Key Functional Groups:
 - Hydroxyl (-OH): H-bond donor/acceptor (Polar head).
 - Phenyl Ring: Lipophilic,
-
stacking capability (Non-polar tail).
 - Cyclobutane Ring: Rigid, puckered conformation (Lipophilic linker).

Stereochemical Impact on Solubility

The trans isomer (phenyl and hydroxyl on opposite faces) typically exhibits higher symmetry and more efficient crystal packing than the cis isomer. Consequently, the trans isomer generally possesses a higher melting point and lower solubility in non-polar solvents compared to the cis form.

Property	Value (Approx/Predicted)	Implications for Solubility
LogP (Octanol/Water)	2.1 – 2.3	Lipophilic. Poor water solubility; high affinity for organic solvents.
H-Bond Donors	1	Soluble in protic solvents and H-bond acceptors (ethers, ketones).
H-Bond Acceptors	1	Interacts with protic solvents (alcohols).
Melting Point	Solid (Isomer dependent)	Higher MP requires higher energy solvents or elevated temperatures.

Solubility Landscape: Solvent Class Analysis

The solubility of **3-phenylcyclobutanol** follows a "Like Dissolves Like" mechanism, but with nuances due to its amphiphilic nature (hydrophobic phenyl/cyclobutyl vs. hydrophilic hydroxyl).

Recommended Solvent Classes

Class A: Chlorinated Solvents (High Solubility)

- Examples: Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane (DCE).
- Mechanism: These solvents interact effectively with the lipophilic phenyl ring via dispersion forces while accommodating the hydroxyl group.
- Application: Ideal for reaction media and extraction from aqueous layers.

Class B: Alcohols (Moderate to High Solubility)

- Examples: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

- Mechanism: The hydroxyl group of the solute engages in hydrogen bonding with the solvent. [1] Lower molecular weight alcohols (MeOH) are excellent solvents; solubility decreases as the alkyl chain of the solvent lengthens.
- Application: Synthesis solvent; often used as the "good solvent" in recrystallization.

Class C: Polar Aprotic Solvents (Very High Solubility)

- Examples: DMSO, DMF, Acetonitrile (MeCN), THF.
- Mechanism: Strong dipole interactions and H-bond acceptance (from the solvent oxygen/nitrogen to the solute hydroxyl).
- Application: Chemical library storage (DMSO) and nucleophilic substitution reactions.

Class D: Non-Polar Hydrocarbons (Low Solubility)

- Examples: Hexanes, Heptane, Pentane.
- Mechanism: The polar hydroxyl group is energetically unfavorable in these environments. While the phenyl ring provides some affinity, the crystal lattice energy usually dominates at room temperature.
- Application: Anti-solvent for recrystallization. Adding heptane to a concentrated solution of **3-phenylcyclobutanol** in ethyl acetate will induce precipitation.

Solubility Prediction Table

Solvent	Solubility Rating	Primary Interaction Force	Application
Water	Insoluble / Very Low	Hydrophobic Effect (Repulsion)	Aqueous workup (waste phase)
Dichloromethane	Excellent (>100 mg/mL)	Dispersion + Dipole	Extraction / Reaction
Methanol	Good (>50 mg/mL)	Hydrogen Bonding	Synthesis / Purification
Ethyl Acetate	Good	Dipole-Dipole	Chromatography / Extraction
Diethyl Ether	Moderate	H-Bond Acceptance	Extraction
Hexane/Heptane	Poor (<5 mg/mL)	Dispersion (Weak)	Crystallization (Anti-solvent)
DMSO	Excellent	Dipole-Dipole	Stock Solutions (Bio-assay)

Experimental Protocols

As a scientist, relying on predicted data is insufficient. The following protocols provide a self-validating system to determine exact solubility limits, essential for process scaling.

Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility (

) in a specific solvent at

.

Reagents & Equipment:

- **3-Phenylcyclobutanol (Solid)**[3]

- Target Solvent (HPLC Grade)
- Thermomixer or Orbital Shaker
- 0.22

PTFE Syringe Filter

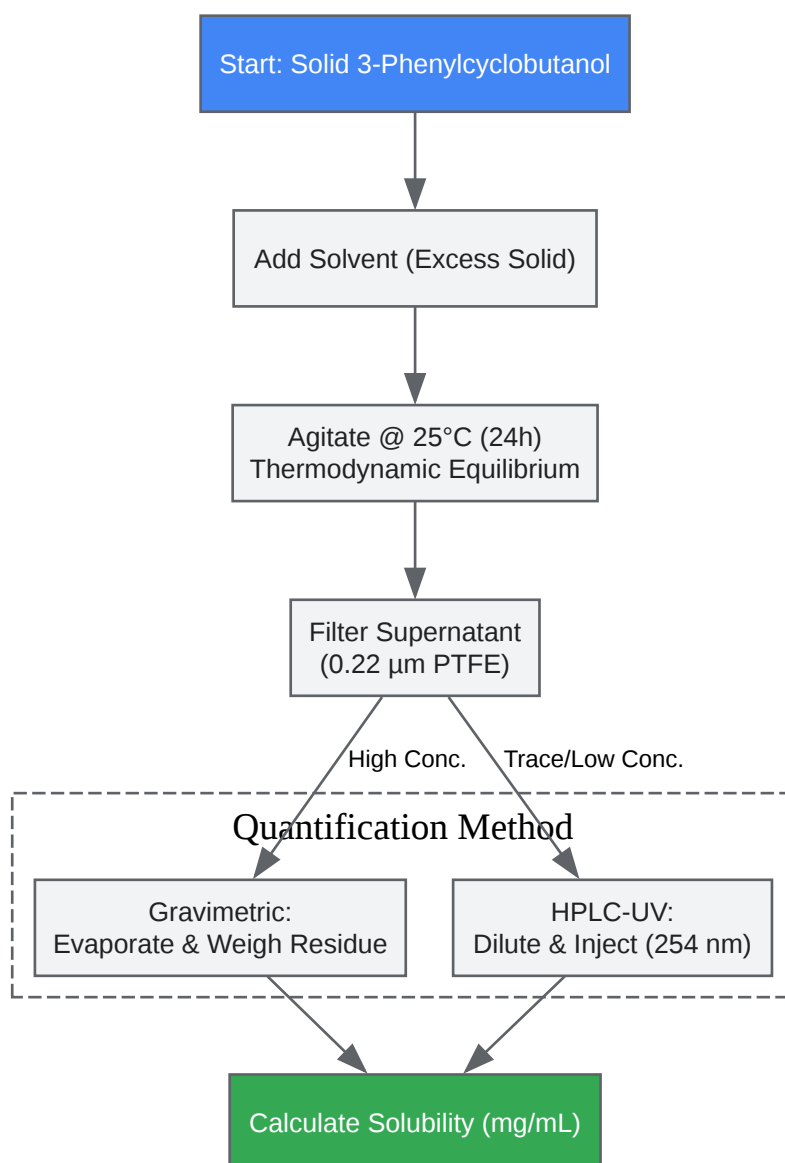
- Analytical Balance

Step-by-Step Workflow:

- Supersaturation: Add excess solid **3-phenylcyclobutanol** to 2.0 mL of solvent in a glass vial. Ensure undissolved solid remains visible.
- Equilibration: Agitate the vial at

for 24 hours. Note: 24h is required to ensure thermodynamic equilibrium, not just kinetic dissolution.
- Filtration: Stop agitation and allow solids to settle for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).
- Quantification:
 - Method A (Gravimetric): Pipette exactly 1.0 mL of filtrate into a pre-weighed vessel. Evaporate solvent under vacuum/nitrogen. Weigh the residue.
 - Method B (HPLC - Preferred): Dilute the filtrate (e.g., 1:100 in MeCN) and analyze via HPLC-UV (254 nm) against a standard curve.

Visualization: Solubility Workflow



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Figure 1: Standardized workflow for thermodynamic solubility determination.

Strategic Applications in Synthesis & Purification

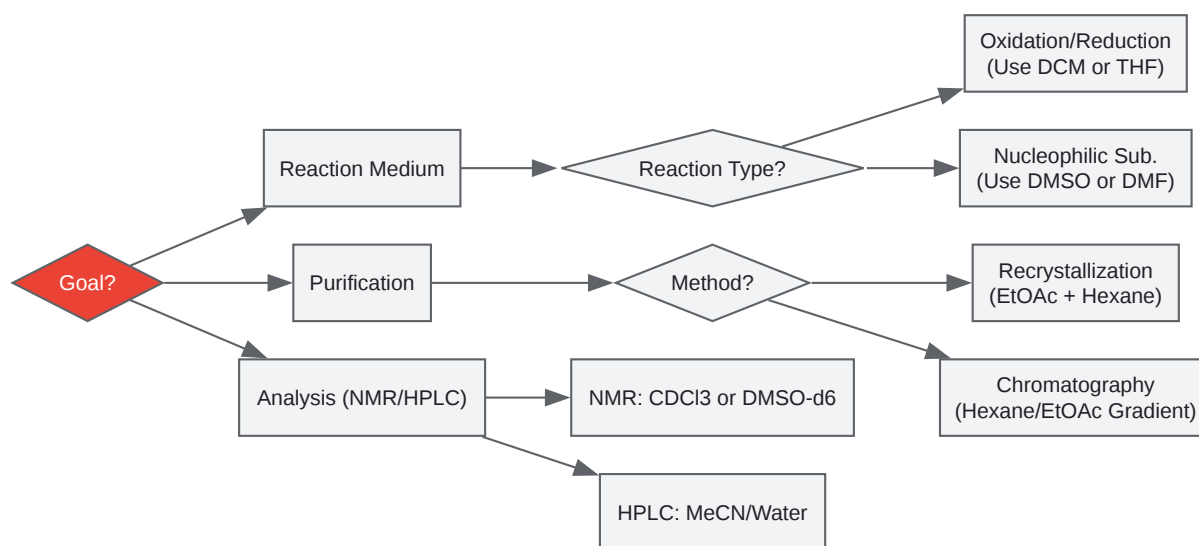
Understanding the solubility differential is key to designing efficient workups.

Recrystallization Strategy

The most effective purification method for **3-phenylcyclobutanol** is recrystallization, exploiting the steep solubility curve in binary solvent systems.

- Solvent System: Ethyl Acetate (Good solvent) / Hexane (Anti-solvent).
- Protocol:
 - Dissolve crude material in minimal hot Ethyl Acetate ().
 - Slowly add Hexane until persistent turbidity is observed.
 - Add a few drops of Ethyl Acetate to clear the solution.
 - Allow slow cooling to room temperature, then .
 - Result: The more symmetric trans-isomer often crystallizes preferentially, enriching the diastereomeric ratio (dr).

Solvent Selection Decision Tree



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Figure 2: Decision matrix for solvent selection based on operational objective.

References

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 - Context: Establishes the synthesis of the cyclobutanol precursor and stereochemical consider
- Physical Properties & Bioisosterism
 - Mykhailiuk, P. K. (2015). "CF₃-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." *Journal of Organic Chemistry*.
 - Context: Discusses the lipophilicity and solubility trends of substituted cyclobutanes in drug discovery.
- General Solubility Data
 - PubChem Compound Summary for CID 142963 (3-Phenylcyclobutanone).[5]
 - Context: Provides predicted physicochemical properties (LogP, H-bond count)

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Sources

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